4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide
Brand Name: Vulcanchem
CAS No.: 97595-13-6
VCID: VC17050116
InChI: InChI=1S/C16H24NO.HI/c1-14(2)17(3)11-9-16(13-18,10-12-17)15-7-5-4-6-8-15;/h4-8,13-14H,9-12H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C16H24INO
Molecular Weight: 373.27 g/mol

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide

CAS No.: 97595-13-6

Cat. No.: VC17050116

Molecular Formula: C16H24INO

Molecular Weight: 373.27 g/mol

* For research use only. Not for human or veterinary use.

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide - 97595-13-6

Specification

CAS No. 97595-13-6
Molecular Formula C16H24INO
Molecular Weight 373.27 g/mol
IUPAC Name 1-methyl-4-phenyl-1-propan-2-ylpiperidin-1-ium-4-carbaldehyde;iodide
Standard InChI InChI=1S/C16H24NO.HI/c1-14(2)17(3)11-9-16(13-18,10-12-17)15-7-5-4-6-8-15;/h4-8,13-14H,9-12H2,1-3H3;1H/q+1;/p-1
Standard InChI Key FIDOKMNXZMBJBY-UHFFFAOYSA-M
Canonical SMILES CC(C)[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-]

Introduction

Structural Characterization

Molecular Architecture

The compound’s piperidinium ring is substituted at the 1-position with both isopropyl (CH(CH3)2-\text{CH}(\text{CH}_3)_2) and methyl (CH3-\text{CH}_3) groups, while the 4-position hosts a phenyl ring (C6H5\text{C}_6\text{H}_5) and a formyl group (CHO-\text{CHO}) . The iodide (I\text{I}^-) counterion balances the positive charge on the quaternary nitrogen. The canonical SMILES string CC(C)[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-]\text{CC(C)[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-]} and InChIKey FIDOKMNXZMBJBY-UHFFFAOYSA-M\text{FIDOKMNXZMBJBY-UHFFFAOYSA-M} provide unambiguous representations of its connectivity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC16H24INO\text{C}_{16}\text{H}_{24}\text{INO}
Molecular Weight373.27 g/mol
IUPAC Name1-methyl-4-phenyl-1-propan-2-ylpiperidin-1-ium-4-carbaldehyde; iodide
CAS Registry Number97595-13-6

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for 4-formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide are scarce, analogous piperidinium salts are typically synthesized via:

  • Ring Formation: Cyclization of appropriate amines or imines to construct the piperidine backbone.

  • Quaternary Ammoniation: Alkylation or arylation of the tertiary amine to introduce substituents.

  • Functionalization: Introduction of the formyl group via Vilsmeier-Haack formylation or oxidation of hydroxymethyl precursors.

The isopropyl and methyl groups are likely introduced through alkylation steps using iodomethane and 2-iodopropane, respectively. Final purification involves recrystallization from polar aprotic solvents like acetone or ethanol.

Reactivity and Chemical Behavior

Electrophilic Formyl Group

The formyl moiety (CHO-\text{CHO}) renders the compound reactive toward nucleophiles. Documented reactions include:

  • Imine Formation: Condensation with primary amines (RNH2\text{RNH}_2) yields Schiff bases (RN=CH\text{RN=CH}).

  • Hydrazone Synthesis: Reaction with hydrazines (NH2NH2\text{NH}_2\text{NH}_2) produces hydrazones, valuable in medicinal chemistry.

Table 2: Representative Reactions

Reaction TypeReagentsProduct ClassApplication
Nucleophilic AdditionPrimary AminesIminesLigand Synthesis
CondensationHydrazinesHydrazonesBioactive Agents

Applications in Research

Process Chemistry

The compound’s structural complexity makes it a candidate for optimizing catalytic reactions, particularly in asymmetric synthesis. Its quaternary ammonium core may also serve as a phase-transfer catalyst in biphasic systems.

Medicinal Chemistry

Derivatives of 4-formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide exhibit potential as intermediates in drug discovery. For example, hydrazone derivatives have been explored as inhibitors of enzymatic targets.

Related Compounds and Analogues

Structural Analogues

  • 1-Isopropyl-1-methyl-4-phenylpiperidinium iodide (CAS: 10125-84-5): Lacks the formyl group, reducing electrophilic reactivity.

  • 4-Formyl-1-methylpyridinium iodide (CAS: 13441-53-7): A simpler aromatic analogue with a pyridinium core .

Table 3: Comparative Analysis of Analogues

CompoundMolecular FormulaKey Functional GroupApplications
4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodideC16H24INO\text{C}_{16}\text{H}_{24}\text{INO}FormylCatalysis, Drug Discovery
1-Isopropyl-1-methyl-4-phenylpiperidinium iodideC15H24IN\text{C}_{15}\text{H}_{24}\text{IN}NoneIonic Liquids
4-Formyl-1-methylpyridinium iodideC7H8INO\text{C}_7\text{H}_8\text{INO}FormylOrganic Synthesis

Physical and Chemical Properties

Solubility

The compound is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, but insoluble in non-polar solvents like hexane.

Stability

As a quaternary ammonium salt, it is hygroscopic and light-sensitive. Storage recommendations include airtight containers under inert gas (e.g., argon) at 2–8°C .

Computational and Spectroscopic Data

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at ~1700 cm1^{-1} (C=O stretch).

  • NMR: 1H^1\text{H} NMR signals at δ 9.5–10.0 ppm (aldehyde proton).

Computational Modeling

Density functional theory (DFT) studies predict a chair conformation for the piperidinium ring, with the formyl group equatorial to minimize steric strain .

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